Tributyl(3-methoxyphenyl)stannane
Overview
Description
Synthesis Analysis
The synthesis of organotin compounds like Tributyl(3-methoxyphenyl)stannane often involves metalation reactions, where tin interacts with organic moieties to form the desired product. An example is the synthesis of tributyl[(methoxymethoxy)methyl]stannane, an organotin compound, via the interaction of boron trifluoride etherate and (tributylstannyl)methanol, showcasing a similar synthesis pathway that could be adapted for this compound (Danheiser et al., 2003).
Molecular Structure Analysis
Organotin compounds exhibit unique molecular structures that significantly influence their reactivity and stability. The molecular structure of such compounds can be deduced from NMR spectroscopy and X-ray crystallography, providing insights into the coordination environment of the tin atom and its interaction with organic ligands. For instance, the synthesis and structure analysis of trichloro[tris(3-tert-butyl-6-methoxyphenyl)methyl]stannane revealed a heptacoordinate structure around the tin atom, offering a glimpse into the complex structural aspects of organotin chemistry (Kobayashi et al., 2010).
Scientific Research Applications
Trifluoromethylated Heterocyclic Compound Synthesis
A derivative, Tributyl(3,3,3-trifluoro-1-propynyl)stannane, is used as an efficient reagent for preparing various trifluoromethylated heterocyclic compounds, which are useful as building blocks for regioselective introduction of functional groups (Hanamoto, Hakoshima, & Egashira, 2004).
Asymmetric Allylation in Organic Synthesis
Tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane is used for the asymmetric allylation of butanal, leading to the production of optically active homoallylic alcohol, a key step in synthesizing various organic compounds (Masyuk & Mineeva, 2016).
Allylation of Radicals
Tributyl[2-(trimethylsilyl)-prop-2-enyl]stannane acts as a highly efficient reagent for the allylation of both nucleophilic and electrophilic radicals (Renaud, Gerster, & Ribezzo, 1994).
Synthesis of β-Carboline Alkaloids
Another derivative, Tributyl(1-ethoxyvinyl)stannane, is utilized as a C2-building block for the synthesis of β-carboline alkaloids, leading to compounds like 1-acetyl-β-carboline, nitramarine, and annomontine (Bracher & Hildebrand, 1993).
Synthesis of C-2-Deoxy-α- and -β-d-Glucopyranosyl Compounds
The synthesis of tributyl-(2-deoxy-α- and -β-d-glucopyranosyl)stannane provides an efficient method for preparing these compounds, which have significant diastereoselectivity (Lesimple, Beau, & Sinaÿ, 1987).
Preparation of Organotin Compounds
Tributyl[(methoxymethoxy)methyl]stannane is a potential poison and an organotin compound, and its preparation requires careful handling and specific safety measures (Danheiser et al., 2003).
Mechanism of Action
Target of Action
Tributyl(3-methoxyphenyl)stannane is an organotin compound . Organotin compounds are known to be good radical reducing agents . The primary targets of this compound are organic halides and related groups .
Mode of Action
The compound acts as a source of hydrogen atoms in organic synthesis . It operates via a radical chain mechanism involving the radical Bu3Sn . The radical abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain . This utility as a hydrogen atom donor can be attributed to its relatively weak bond strength .
Biochemical Pathways
The compound is involved in various reactions such as dehalogenation and intramolecular radical cyclization . It is also used in reactions involving halides, selenides, Barton-McCombie deoxygenation, and enyne cyclization .
Pharmacokinetics
Organotin compounds are generally known for their high toxicity and high fat solubility (lipophilicity) . These properties could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the reduction of organic halides to the corresponding hydrocarbon . This process is facilitated by the relatively weak bond strength of the compound, which allows it to act as a hydrogen atom donor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is mildly sensitive to air, decomposing to (Bu3Sn)2O . Additionally, the compound’s high fat solubility could potentially influence its distribution in the body and its interaction with biological targets .
Future Directions
properties
IUPAC Name |
tributyl-(3-methoxyphenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBVUAIKGJNFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371605 | |
Record name | Tributyl(3-methoxyphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122439-11-6 | |
Record name | Tributyl(3-methoxyphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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